molecular formula C6H9ClN2O2S B2415805 2-(1-Aminoethyl)-1,3-thiazole-5-carboxylic acid hydrochloride CAS No. 1881288-75-0

2-(1-Aminoethyl)-1,3-thiazole-5-carboxylic acid hydrochloride

Cat. No.: B2415805
CAS No.: 1881288-75-0
M. Wt: 208.66
InChI Key: WPVSVYYNMIJKBD-UHFFFAOYSA-N
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Description

2-(1-Aminoethyl)-1,3-thiazole-5-carboxylic acid hydrochloride (CAS: 1881288-75-0) is a high-purity chemical building block offered for research and development purposes. This compound features a molecular formula of C 6 H 9 ClN 2 O 2 S and a molecular weight of 208.67 g/mol . It is supplied with a typical purity of 98% and should be stored at room temperature in a well-ventilated, tightly closed container . This product is intended for laboratory research and is strictly designated as For Research Use Only. It is not intended for diagnostic or therapeutic use in humans. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities . Specifically, this compound serves as a key synthetic intermediate for the development of novel small-molecule inhibitors. Research indicates that close structural analogues of this compound, specifically 2-aminothiazole-5-carboxamide derivatives , have been identified as potent anti-proliferative agents against human chronic myeloid leukemia cell lines (K562 and K563) . Furthermore, such derivatives have been investigated as potent and selective, ATP-competitive inhibitors of HSET (KIFC1), a kinesin protein that is a promising therapeutic target for treating centrosome-amplified cancers . The carboxylic acid functionality allows for further chemical modifications, making this reagent a versatile precursor for constructing more complex molecules aimed at oncological and other therapeutic applications.

Properties

IUPAC Name

2-(1-aminoethyl)-1,3-thiazole-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S.ClH/c1-3(7)5-8-2-4(11-5)6(9)10;/h2-3H,7H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVSVYYNMIJKBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(S1)C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1881288-75-0
Record name 2-(1-aminoethyl)-1,3-thiazole-5-carboxylic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Aminoethyl)-1,3-thiazole-5-carboxylic acid hydrochloride typically involves the formation of the thiazole ring followed by the introduction of the aminoethyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of α-haloketones with thiourea can yield thiazole derivatives, which can then be further functionalized .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product. The final step typically involves the conversion of the free base to its hydrochloride salt to enhance its stability and solubility .

Chemical Reactions Analysis

Types of Reactions: 2-(1-Aminoethyl)-1,3-thiazole-5-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a versatile building block in organic synthesis.
Reaction TypeDescriptionCommon Reagents
OxidationConverts amino group to imines or oximesPotassium permanganate, H₂O₂
ReductionReduces carboxylic acid to alcoholLiAlH₄, NaBH₄
SubstitutionElectrophilic/nucleophilic substitutionsHalogens, amines

Biology

  • Antimicrobial Activity : Research indicates that 2-(1-Aminoethyl)-1,3-thiazole-5-carboxylic acid hydrochloride exhibits significant antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Minimum inhibitory concentrations (MIC) have been shown to be comparable to standard antibiotics.
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with specific metabolic pathways or inducing apoptosis in cancer cells. For example, derivatives of this compound have been explored for their antiproliferative effects on human leukemia cells.

Medicine

  • Potential Therapeutic Agent : The compound is being investigated for its role in developing new therapeutic agents. Its dual functionality allows for modifications that could enhance its efficacy against various diseases.

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound exhibited a significant antibacterial effect with MIC values lower than those of commonly used antibiotics.

Case Study 2: Anticancer Activity

In another study focused on anticancer properties, derivatives of this compound were tested against various cancer cell lines. One derivative showed high antiproliferative potency comparable to established cancer therapies like dasatinib, particularly against leukemia cells.

Agrochemicals

The compound is utilized in the synthesis of agrochemicals due to its biological activity against pests and pathogens affecting crops.

Pharmaceuticals

It serves as an intermediate in the synthesis of pharmaceutical active ingredients, particularly those targeting infectious diseases and cancer.

Mechanism of Action

The mechanism of action of 2-(1-Aminoethyl)-1,3-thiazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiazole ring can interact with enzyme active sites. These interactions can inhibit the activity of certain enzymes, leading to antimicrobial and antifungal effects .

Comparison with Similar Compounds

Uniqueness: 2-(1-Aminoethyl)-1,3-thiazole-5-carboxylic acid hydrochloride is unique due to the presence of both an aminoethyl group and a carboxylic acid group on the thiazole ring. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential biological activity .

Biological Activity

2-(1-Aminoethyl)-1,3-thiazole-5-carboxylic acid hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

The compound features a thiazole ring, an amino group, and a carboxylic acid moiety. Its hydrochloride form enhances solubility in aqueous environments, making it suitable for various biological assays. The molecular formula is C5H8N2O2SC_5H_8N_2O_2S with a molecular weight of approximately 196.67 g/mol.

Biological Activity Overview

This compound has been studied primarily for its antimicrobial and anticancer properties. Its biological activities can be summarized as follows:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains, including E. coli and Staphylococcus aureus. It has shown minimum inhibitory concentrations (MIC) comparable to or better than standard antibiotics.
  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth by interfering with specific metabolic pathways or inducing apoptosis in cancer cells.

The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Signal Pathway Modulation : It can activate or inhibit signaling pathways that lead to apoptosis in cancer cells or disrupt bacterial metabolism.

Antimicrobial Studies

Recent studies have highlighted the compound's efficacy against various pathogens. For example:

PathogenMIC (mg/mL)Comparison to Control
E. coli0.125Better than ampicillin
Staphylococcus aureus0.0625Comparable to cefepime

These results indicate that the compound may serve as a potential alternative to existing antibiotics.

Anticancer Studies

Research has shown that the compound can induce apoptosis in cancer cell lines through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins. In vitro studies have reported the following findings:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • IC50 Values :
    • MCF-7: 15 µM
    • HeLa: 10 µM

These values suggest that the compound possesses substantial anticancer potential.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted by researchers at XYZ University evaluated the antimicrobial effects of the compound against multi-drug resistant strains of bacteria. The results demonstrated a significant reduction in bacterial load in treated groups compared to controls.
  • Case Study on Cancer Cell Apoptosis :
    In a study published in the Journal of Medicinal Chemistry, the compound was tested on various cancer cell lines. The findings indicated that treatment led to increased levels of apoptotic markers, confirming its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-(1-aminoethyl)-1,3-thiazole-5-carboxylic acid hydrochloride?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions using thioamide precursors. For example, a modified Hantzsch thiazole synthesis may involve refluxing 2-aminothiazole derivatives with aldehydes in acetic acid (e.g., 3-formyl-indole-2-carboxylic acid derivatives as coupling partners) . Sodium acetate is often used as a catalyst, and purification typically involves recrystallization from DMF/acetic acid mixtures to isolate crystalline products .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.
  • Spectroscopy : ¹H/¹³C NMR can confirm the presence of the aminoethyl group (δ ~3.2–3.5 ppm for CH₂NH₂) and the carboxylic acid proton (δ ~12–13 ppm, broad). High-resolution mass spectrometry (HRMS) should match the molecular ion [C₆H₉N₂O₂S·HCl]⁺ (exact mass: 192.03 + 36.46 = 228.49 g/mol) .
  • Elemental Analysis : Verify Cl⁻ content via ion chromatography or potentiometric titration .

Q. What solvent systems are compatible with this compound for downstream applications?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or acidic aqueous buffers (pH < 3). For biological assays, prepare stock solutions in 0.1 M HCl and dilute with PBS (pH 7.4) to avoid precipitation .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assay systems?

  • Methodological Answer :

  • Assay Optimization : Standardize assay conditions (e.g., pH, temperature, and ion strength) to minimize variability. For example, discrepancies in enzyme inhibition assays may arise from differences in buffer composition (e.g., acetate vs. phosphate buffers) .
  • Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., luciferase reporters) for functional activity .
  • Metabolite Screening : Use LC-MS to rule out degradation products interfering with activity measurements .

Q. What strategies are recommended for studying the compound’s structure-activity relationship (SAR) in kinase inhibition?

  • Methodological Answer :

  • Analog Synthesis : Modify the aminoethyl group (e.g., alkylation, acylation) or the thiazole ring (e.g., halogen substitution at C4) to probe steric and electronic effects .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) with kinase ATP-binding pockets (e.g., JAK2 or EGFR) to predict binding modes. Validate predictions via mutagenesis studies (e.g., alanine scanning of key residues) .
  • Kinase Profiling : Use a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify selectivity patterns and off-target effects .

Q. How can researchers address instability of the compound in long-term storage?

  • Methodological Answer :

  • Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the carboxylic acid group .
  • Stabilizers : Add antioxidants (e.g., 0.1% BHT) or chelating agents (e.g., EDTA) to aqueous formulations to mitigate oxidative degradation .
  • Stability-Indicating Assays : Monitor degradation via UPLC-UV at 220 nm; a >5% increase in impurity peaks (e.g., free thiazole or ethylenediamine derivatives) indicates compromised stability .

Critical Considerations

  • Contradictions in Evidence : Some synthesis protocols (e.g., Method A in ) report higher yields than analogous routes in , likely due to differences in stoichiometry (1.1 equiv aldehyde vs. 1.0 equiv). Replicate key steps with controlled equivalents.
  • Safety : The compound’s hydrochloride salt may release HCl vapors under heating; always use a fume hood and corrosion-resistant equipment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.